molecular formula C25H29N5O4S B607009 2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid CAS No. 2355377-13-6

2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid

Cat. No. B607009
CAS RN: 2355377-13-6
M. Wt: 495.598
InChI Key: IIPYRKNROAWEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid” is a chemical compound with the CAS Number: 2355377-13-6 . It has a molecular weight of 495.59 and a molecular formula of C25H29N5O4S . This compound is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • Pyrimidine derivatives, including those structurally related to the compound , have been synthesized through various methods for applications in medicinal chemistry. These syntheses often involve heterocyclic compounds and aim to explore their biological activities. For instance, a series of pyrimidine -2-thione derivatives were synthesized as antifolates, highlighting the compound's potential in drug discovery and development (Mohammed, Ahmed, & Abachi, 2016).

Interaction with Biological Molecules

  • p-Hydroxycinnamic acid derivatives have been investigated for their binding interactions with bovine serum albumin (BSA), indicating the compound's relevance in studying drug-protein interactions and the pharmacokinetic properties of potential therapeutic agents (Meng et al., 2012).

Antimicrobial and Antifungal Activities

  • New pyridine derivatives, including those related to the compound , have been synthesized and screened for their antibacterial and antifungal activities, underscoring the potential use of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Hypolipidemic Activity

  • Certain derivatives have been evaluated for their in vivo hypolipidemic activity, showcasing the compound's potential in the treatment of hyperlipidemia and related cardiovascular diseases (Mokale, Shete, Shaikh, & Shinde, 2012).

Antitumor Activities

  • Derivatives of pyrrolo[2,3-d]pyrimidines, structurally akin to the compound of interest, have been designed as nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, indicating their potential as antitumor agents. This suggests the relevance of such compounds in cancer therapy research (Liu et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPYRKNROAWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid
Reactant of Route 3
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid
Reactant of Route 4
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2,4,6-trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid

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